(5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a diethoxyphenyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the imidazolidinone core
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would typically include the use of high-pressure reactors and precise temperature control to optimize reaction conditions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Fluorine compounds: Compounds containing fluorine atoms that exhibit unique chemical properties.
Uniqueness
(5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups and its potential applications in various fields. Unlike simpler compounds like ethyl acetoacetate, it offers a more complex structure that can interact with a wider range of molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H26N2O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H26N2O3S/c1-3-24-17-11-10-14(13-18(17)25-4-2)12-16-19(23)22(20(26)21-16)15-8-6-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H,21,26)/b16-12- |
InChI Key |
MLWJEKPHZJBWMR-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.